Oseltamivir-d5 Phosphate Enables Ultra-Low LLOQ of 0.5 ng/mL and High Throughput (350+ Samples/Day) vs. No IS Detection Possible
In a fully validated LC-MS/MS method for human plasma, the use of Oseltamivir-d5 phosphate as an internal standard for oseltamivir achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for oseltamivir, a value that is intrinsically impossible to attain using the unlabeled compound as an internal standard due to spectral interference [1]. The method demonstrated linearity across the range of 0.5–200 ng/mL and a rapid run time of 2.5 minutes per sample, enabling the analysis of more than 350 plasma samples per day, thereby directly addressing the procurement need for a high-throughput, validated analytical workflow [1].
| Evidence Dimension | LLOQ (Lower Limit of Quantitation) and Throughput |
|---|---|
| Target Compound Data | LLOQ = 0.5 ng/mL for oseltamivir; Throughput = >350 samples/day [1] |
| Comparator Or Baseline | Unlabeled oseltamivir used as internal standard |
| Quantified Difference | Not applicable (spectral interference); baseline LLOQ cannot be established |
| Conditions | Human plasma; LC-MS/MS (ESI+); Zorbax SB-C18 column; methanol:0.1% formic acid (60:40 v/v) mobile phase; run time 2.5 min [1] |
Why This Matters
The procurement of Oseltamivir-d5 phosphate directly enables validated, sensitive, and high-throughput pharmacokinetic studies, which are fundamentally unachievable with the unlabeled compound.
- [1] Sireesha D, Ajitha M, Narayana KR, et al. Simultaneous Bioanalysis of Prodrug Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma by LC/MS/MS Method and its Application to Disposition Kinetics. Curr Pharm Anal. 2020;16(2):143-152. View Source
